molecular formula C58H76O12 B148826 4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester CAS No. 136734-88-8

4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester

Cat. No.: B148826
CAS No.: 136734-88-8
M. Wt: 965.2 g/mol
InChI Key: PQTBXQCIEGVAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a highly substituted pentacyclic framework, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester involves multiple steps, starting with the preparation of the pentacyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of tert-butyl groups via Friedel-Crafts alkylation. The ethoxy-oxoethoxy groups are then added through esterification reactions, and the final step involves the attachment of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and precise control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-methoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-propoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid: Similar structure but with propoxy groups instead of ethoxy groups.

Uniqueness

The uniqueness of 4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester lies in its specific combination of functional groups and the resulting chemical properties. The presence of ethoxy-oxoethoxy groups, along with the pentacyclic core, imparts unique reactivity and stability, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H76O12/c1-16-64-48(61)32-68-52-37-19-35-23-43(55(4,5)6)24-36(51(35)67-31-47(59)60)20-38-26-45(57(10,11)12)28-40(53(38)69-33-49(62)65-17-2)22-42-30-46(58(13,14)15)29-41(54(42)70-34-50(63)66-18-3)21-39(52)27-44(25-37)56(7,8)9/h23-30H,16-22,31-34H2,1-15H3,(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBXQCIEGVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H76O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

965.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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